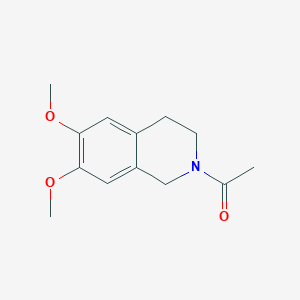

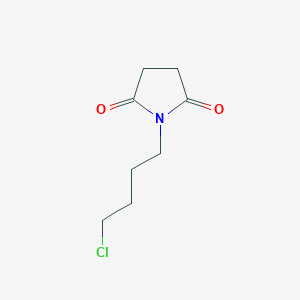

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine

Übersicht

Beschreibung

The compound 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine is a derivative of the naphthyridine class, which is known for its biological activity, particularly in the field of antitumor agents and antivertigo medications. The naphthyridine core structure is versatile and allows for various substitutions that can significantly alter the compound's biological activity and physical properties .

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves the modification of pyridine derivatives or other related heterocyclic compounds. For instance, the synthesis of 7-substituted 1,8-naphthyridine derivatives with antitumor properties has been achieved by altering the substituents at the C-5, C-6, and C-7 positions, leading to compounds with varying degrees of cytotoxic activity . Similarly, the synthesis of tetrahydro-1,6-naphthyridine methyl homologs has been accomplished through condensation reactions followed by debenzylation . The preparation of ethyl 7-chloro-1,8-naphthyridine-3-carboxylate involved a sequence of reduction, regioselective deprotonation, methylation, and regeneration of the double bond . These methods highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by a planar naphthyridine moiety, which can influence the compound's reactivity and interaction with biological targets. For example, the planarity of the naphthyridine ring system in a compound with a dihedral angle of 1.9 degrees between the fused rings has been reported, which affects the overall molecular conformation and potential hydrogen bonding interactions .

Chemical Reactions Analysis

Naphthyridine derivatives can undergo various chemical reactions, including substitutions and rearrangements, depending on the substituents and reaction conditions. The reactivity of a 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines has been studied, revealing the possibility of obtaining mono- or di-amino-substituted derivatives and an unexpected rearrangement under certain conditions . These reactions are crucial for the development of new compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and substituents. For instance, the introduction of an amino group at the C-5 position did not substantially affect the cytotoxic activity of certain derivatives, while chloro and trifluoromethyl groups decreased the activity . The solubility of these compounds can also be enhanced by specific substitutions, as seen with the trans-3-methoxy-4-methylaminopyrrolidinyl derivative, which exhibited high water solubility and potent cytotoxic activity . Understanding these properties is essential for the design of new drugs with improved efficacy and pharmacokinetic profiles.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine derivatives have been explored for their antibacterial properties. For example, compounds with amino- and hydroxy-substituted cyclic amino groups at C-7, synthesized from related naphthyridine carboxylic acids, demonstrated significant antibacterial activity, surpassing that of enoxacin. These findings suggest potential applications in developing new antibacterial agents (Egawa et al., 1984).

Anticancer Drug Synthesis

The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an important intermediate in creating biologically active anticancer drugs, highlights another significant application. Efficient synthesis methods for these compounds have been developed, enhancing their accessibility for pharmaceutical uses (Zhang et al., 2019).

Metal Ion Complex Synthesis

Compounds containing a 1,8-naphthyridine moiety, such as 2-(o-Hydroxyphenyl)-1,8-naphthyridine, have been used to synthesize metal ion complexes with elements like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). These complexes, characterized through various analytical methods, could have applications in coordination chemistry and materials science (Swamy et al., 2006).

Anti-inflammatory and Anticancer Potential

A series of 1,8-naphthyridine-3-carboxamide derivatives, including a compound structurally similar to this compound, exhibited significant anti-inflammatory and anticancer activities. These compounds inhibited pro-inflammatory cytokines and demonstrated cytotoxicity against cancer cell lines, suggesting their potential as dual-function therapeutic agents (Madaan et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine is the A1 adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity and certain types of calcium channels .

Mode of Action

This compound acts as an antagonist to the A1 adenosine receptor . By binding to this receptor, it prevents the action of adenosine, thereby modulating the activity of certain enzymes, receptors, and ion channels .

Biochemical Pathways

The interaction of this compound with the A1 adenosine receptor can affect various biochemical pathways. For instance, it can inhibit the adenylate cyclase activity, leading to a decrease in the level of cyclic adenosine monophosphate (cAMP) within the cell .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 6 mg/ml, but insoluble in water . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents or carriers.

Result of Action

The antagonistic action of this compound on the A1 adenosine receptor can lead to various molecular and cellular effects. For instance, it can modulate the activity of certain enzymes, receptors, and ion channels . Additionally, some 1,8-naphthyridine derivatives are known to bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription, leading to the suppression of cancer cell growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and distribution within the body . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect its stability and activity.

Zukünftige Richtungen

The future directions for research on 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine and related compounds could involve further exploration of their biological activities and potential applications. Given their role as adenosine receptor antagonists, these compounds could be investigated for potential therapeutic uses. Additionally, their synthesis methods could be optimized for efficiency and environmental impact .

Biochemische Analyse

Biochemical Properties

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine is known to be an antagonist of the A1 adenosine receptor . This suggests that it can bind to this receptor and block its activity, potentially influencing biochemical reactions that involve this receptor .

Cellular Effects

For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism that are regulated by the A1 adenosine receptor .

Molecular Mechanism

The molecular mechanism of action of this compound likely involves binding interactions with the A1 adenosine receptor, leading to inhibition of this receptor’s activity . This could result in changes in gene expression and other downstream effects .

Eigenschaften

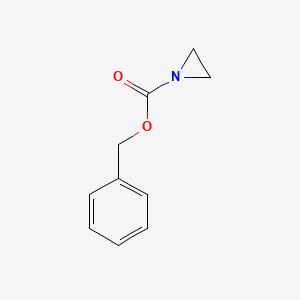

IUPAC Name |

7-chloro-2-phenyl-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-13-7-6-10-12(18)8-11(16-14(10)17-13)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCUNIPKMPNPFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)N=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017394 | |

| Record name | 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286411-09-4 | |

| Record name | 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B3034949.png)

![6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one](/img/structure/B3034958.png)